Cas no 6987-14-0 (1-chloro-4-(chlorodifluoromethyl)benzene)

6987-14-0 structure
اسم المنتج:1-chloro-4-(chlorodifluoromethyl)benzene
كاس عدد:6987-14-0
وسط:C7H4Cl2F2
ميغاواط:197.009467124939
MDL:MFCD09970341
CID:974321
PubChem ID:12386344
1-chloro-4-(chlorodifluoromethyl)benzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- a,a-Difluoro-a-chloro-4-chlorotoluol
- 1-chloro-4-(chlorodifluoromethyl)benzene
- Benzene, 1-chloro-4-(chlorodifluoromethyl)-
-
- MDL: MFCD09970341
- نواة داخلي: 1S/C7H4Cl2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
- مفتاح Inchi: VIYPSRJNDFJXKF-UHFFFAOYSA-N
- ابتسامات: C1(Cl)=CC=C(C(Cl)(F)F)C=C1
1-chloro-4-(chlorodifluoromethyl)benzene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22937416-0.1g |
1-chloro-4-(chlorodifluoromethyl)benzene |
6987-14-0 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
Enamine | EN300-22937416-10.0g |
1-chloro-4-(chlorodifluoromethyl)benzene |
6987-14-0 | 95% | 10.0g |
$4667.0 | 2024-06-20 | |
Enamine | EN300-22937416-0.25g |
1-chloro-4-(chlorodifluoromethyl)benzene |
6987-14-0 | 95% | 0.25g |
$538.0 | 2024-06-20 | |
Aaron | AR00FINZ-250mg |
a,a-Difluoro-a-chloro-4-chlorotoluol |
6987-14-0 | 95% | 250mg |
$765.00 | 2023-12-15 | |
Aaron | AR00FINZ-5g |
a,a-Difluoro-a-chloro-4-chlorotoluol |
6987-14-0 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Enamine | EN300-22937416-10g |
1-chloro-4-(chlorodifluoromethyl)benzene |
6987-14-0 | 95% | 10g |
$4667.0 | 2023-09-15 | |
Aaron | AR00FINZ-500mg |
a,a-Difluoro-a-chloro-4-chlorotoluol |
6987-14-0 | 95% | 500mg |
$1190.00 | 2023-12-15 | |
1PlusChem | 1P00FIFN-10g |
a,a-Difluoro-a-chloro-4-chlorotoluol |
6987-14-0 | 95% | 10g |
$5831.00 | 2024-04-21 | |
Enamine | EN300-22937416-5.0g |
1-chloro-4-(chlorodifluoromethyl)benzene |
6987-14-0 | 95% | 5.0g |
$3147.0 | 2024-06-20 | |
Enamine | EN300-22937416-0.05g |
1-chloro-4-(chlorodifluoromethyl)benzene |
6987-14-0 | 95% | 0.05g |
$252.0 | 2024-06-20 |
1-chloro-4-(chlorodifluoromethyl)benzene الوثائق ذات الصلة
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
6987-14-0 (1-chloro-4-(chlorodifluoromethyl)benzene) منتجات ذات صلة
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
الموردين الموصى بهم
Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
